REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH2:2].[CH2:5]1[CH2:10][CH2:9][CH:8]([CH:11]=[O:12])[CH2:7][CH2:6]1>O1CCCC1>[CH:8]1([CH:11]([OH:12])[CH:1]=[CH2:2])[CH2:9][CH2:10][CH2:5][CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
195 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 3.75 hours at 0° to 5° C. under a nitrogen atmosphere after which the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To 140 ml of dry tetrahydrofuran, degassed
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen (3×)
|
Type
|
ADDITION
|
Details
|
was added via syringe at 0° C
|
Type
|
CUSTOM
|
Details
|
was quenched at 0° C. by careful addition of saturated aqueous ammonium chloride
|
Type
|
ADDITION
|
Details
|
The resulting suspension was poured into 1 L of ice cold
|
Type
|
EXTRACTION
|
Details
|
saturated, aqueous ammonium chloride and extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at room temperature
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |